1-Chloro-7-nitronaphthalene
Overview
Description
1-Chloro-7-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a nitro group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-7-nitronaphthalene can be synthesized through a multi-step process involving the nitration of naphthalene followed by chlorination. The nitration of naphthalene typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, to introduce the nitro group at the desired position. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. The industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin and hydrochloric acid.
Substitution: Amines, thiols, alkoxides under basic or neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-Chloro-7-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
1-Chloro-7-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: It is utilized in studies related to enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-7-nitronaphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways, enzyme activities, and chemical processes, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-nitronaphthalene
- 1-Chloro-5-nitronaphthalene
- 1-Chloro-8-nitronaphthalene
Comparison
1-Chloro-7-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to other chloro-nitronaphthalene derivatives, it may exhibit different chemical behaviors and selectivities in reactions, making it suitable for specific synthetic and industrial purposes.
Properties
IUPAC Name |
1-chloro-7-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHRRMKLOHCQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350328 | |
Record name | 1-chloro-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-58-2 | |
Record name | 1-chloro-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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